3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are characterized by a chromene structure with a ketone functional group. This compound integrates a benzyl group and a piperazine moiety, enhancing its potential biological activity. Chromenones are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The synthesis and characterization of such compounds are vital in medicinal chemistry, particularly for drug discovery.
The compound can be classified as a chromenone due to its chromene backbone. It contains a benzyl group and a piperazine substituent, which are often associated with enhanced biological activity. Chromenones have been extensively studied for their therapeutic potential, making them significant in pharmaceutical research. The current understanding of the synthesis and applications of this compound is informed by various studies focusing on coumarin derivatives and their biological evaluations .
The synthesis of 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one typically involves several steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed for monitoring progress and confirming product identity.
The molecular structure of 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one features:
The molecular formula is , indicating it possesses two nitrogen atoms from the piperazine moiety, contributing to its potential biological interactions.
Characterization techniques such as NMR and mass spectrometry provide insight into the compound's structure:
3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one can undergo various chemical reactions characteristic of both chromenones and amines:
The mechanism of action for compounds like 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one typically involves interaction with specific biological targets:
The compound is likely to be a solid at room temperature with a melting point that can range significantly based on purity but is expected to fall within typical ranges for similar compounds (e.g., 130–155 °C).
Key chemical properties include:
Relevant analyses such as infrared spectroscopy would show characteristic absorption bands corresponding to functional groups present in the molecule.
The applications of 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one extend into various fields:
The coumarin (2H-chromen-2-one) scaffold represents a privileged structure in medicinal chemistry due to its inherent bioactivity, synthetic versatility, and favorable pharmacokinetic properties. This bicyclic benzopyrone nucleus serves as a molecular platform for designing compounds targeting diverse biological pathways. The electron-rich aromatic system enables π-π stacking interactions with biological targets, while its lactone functionality provides a hydrogen bond acceptor site. Positional modifications at C-3, C-4, and C-7 significantly modulate biological activity, with C-4 amino substitutions particularly enhancing binding to enzymatic targets like carbonic anhydrases [3] [8]. Natural and synthetic coumarins exhibit broad pharmacological profiles, including anticancer, antimicrobial, and neuroprotective activities, making them ideal starting points for rational drug design [3] [8]. The planar structure facilitates intercalation into biological membranes, contributing to good cellular uptake and central nervous system penetration—a critical property for targeting neurological disorders [9].
Table 1: Fundamental Chemical Data for 3-Benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one
Property | Value | Source |
---|---|---|
IUPAC Name | 3-Benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one | [2] |
CAS Number | 947898-26-2 | [2] [6] |
Molecular Formula | C₂₂H₂₅N₃O₂ | [1] [6] |
Molecular Weight | 363.46 g/mol | [2] [6] |
SMILES Notation | O=C1C(CC2=CC=CC=C2)=C(NCCN3CCNCC3)C4=C(O1)C=CC=C4 | [2] [6] |
Piperazine, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a versatile pharmacophore in drug design. Its conformational flexibility allows adaptation to binding sites, while the basic nitrogen atoms (pKa ~9.5) facilitate salt bridge formation with acidic residues in target proteins and enhance water solubility under physiological conditions [7]. When incorporated into hybrid molecules, the piperazine ring often functions as a spacer that connects hydrophobic and hydrophilic domains or as a hydrogen bond acceptor/donor system. The 3-benzyl substituent on the coumarin core introduces a hydrophobic moiety capable of engaging in π-π stacking interactions within enzyme pockets, particularly those rich in aromatic residues like carbonic anhydrases and cholinesterases [4] [9]. Molecular hybridization strategies combining coumarin, benzyl, and piperazine elements exploit synergistic effects—where the coumarin nucleus provides target recognition, the benzyl group enhances lipophilicity and van der Waals interactions, and the piperazine improves solubility and pharmacokinetic properties [4] [7]. This strategic combination addresses limitations of unsubstituted coumarins, such as poor solubility and limited target engagement versatility.
The design rationale for 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one centers on dual inhibition of pathologically significant enzymes: carbonic anhydrase (CA) isoforms IX/XII and acetylcholinesterase (AChE). Hypoxia-inducible CA IX and XII are transmembrane enzymes overexpressed in solid tumors (e.g., breast, lung, colorectal cancers), where they maintain intracellular pH while acidifying the extracellular microenvironment—a process promoting tumor invasion, metastasis, and chemotherapy resistance [4]. Selective inhibition of these isoforms disrupts pH regulation specifically in cancer cells with minimal effects on ubiquitous off-target isoforms like CA I/II [4]. Concurrently, AChE remains a validated target for neurodegenerative disorders, including Alzheimer's disease, where it catalyzes acetylcholine hydrolysis at neuronal synapses. Beyond cholinergic regulation, AChE promotes amyloid-β peptide aggregation through its peripheral anionic site (PAS), accelerating neurotoxic plaque formation [9]. The coumarin pharmacophore uniquely inhibits both target classes: it acts as a prodrug inhibitor for CAs (hydrolyzed to 2-hydroxycinnamic acid derivatives that block the enzyme entrance) and serves as a PAS-binding scaffold for AChE [4] [9]. The structural elements in this hybrid molecule—the coumarin core for CA/AChE recognition, the benzyl group for hydrophobic cavity penetration, and the piperazine tail for solubility and auxiliary interactions—position it as a promising dual-targeting agent.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1